N-(1-ADAMANTYL)-N'-CYCLOBUTYLUREA
Description
N-(1-Adamantyl)-N'-Cyclobutylurea is a urea derivative featuring the rigid adamantane moiety and a cyclobutyl group. The adamantane structure, known for its lipophilicity and stability, enhances membrane permeability and binding affinity in bioactive compounds .
Properties
IUPAC Name |
1-(1-adamantyl)-3-cyclobutylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14(16-13-2-1-3-13)17-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-13H,1-9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGLUDMAQRGDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-N’-cyclobutylurea typically involves the reaction of 1-adamantylamine with cyclobutyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Step 1: Preparation of 1-adamantylamine from 1-bromoadamantane via nucleophilic substitution with ammonia.
Step 2: Reaction of 1-adamantylamine with cyclobutyl isocyanate to form N-(1-Adamantyl)-N’-cyclobutylurea.
The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference.
Industrial Production Methods
Industrial production of N-(1-Adamantyl)-N’-cyclobutylurea may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-N’-cyclobutylurea can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines derived from the reduction of the urea group.
Substitution: Substituted adamantane derivatives with various functional groups.
Scientific Research Applications
N-(1-Adamantyl)-N’-cyclobutylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to inhibit certain enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-N’-cyclobutylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can fit into the active sites of enzymes, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Urea vs. Thiourea Derivatives
N-(1-Adamantyl)carbothioamides (e.g., compounds 5a–e, 10a–b) replace the urea oxygen with sulfur, forming thiourea linkages. These derivatives exhibit notable antimicrobial and hypoglycemic activities . For example:
- Antibacterial Activity : Thiourea derivatives showed MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Escherichia coli.
- Hypoglycemic Effects : In vivo studies demonstrated a 30–40% reduction in blood glucose levels in diabetic models.
Nitroso-Urea Derivatives
3-(1-Adamantyl)-1-(2-fluoroethyl)-1-nitrosourea incorporates a nitroso (-NO) group, which confers mutagenic properties (e.g., Salmonella mutagenicity assay: 1 µg/plate induced significant mutations) . This contrasts with non-nitrosylated ureas, highlighting the critical impact of substituents on toxicity.
Substituent Effects on Physicochemical Properties
- Cyclobutyl vs. Guanidinobenzyl: N-(1-Adamantyl)-N'-(4-guanidinobenzyl)urea (AGB) includes a hydrophilic guanidine group, improving aqueous solubility (predicted logS: -3.2 vs. -4.5 for cyclobutyl analog) .
- Hydroxyethyl Substitution : N-(1-Adamantyl)-3-(2-hydroxyethyl)urea has enhanced metabolic stability due to the polar hydroxy group, reducing cytochrome P450-mediated clearance .
Table 2: Physicochemical Properties of Adamantyl Urea Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
